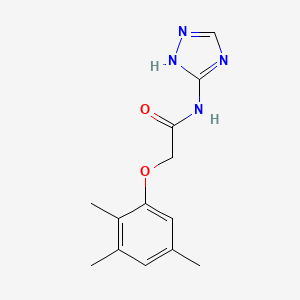![molecular formula C14H20N2O3 B5858829 (NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine](/img/structure/B5858829.png)
(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine is a chemical compound with a complex structure that includes a methoxy group, a morpholine ring, and a hydroxylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine typically involves multiple steps. One common method starts with the preparation of 1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone. This intermediate can be synthesized through the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst .
The next step involves the conversion of 1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone to the target compound by reacting it with hydroxylamine hydrochloride under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone: A precursor in the synthesis of the target compound.
4-methoxybenzaldehyde: A starting material in the synthetic route.
Morpholine: A component of the morpholine ring in the compound.
Uniqueness
(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
Propriétés
IUPAC Name |
(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11(15-17)12-3-4-14(18-2)13(9-12)10-16-5-7-19-8-6-16/h3-4,9,17H,5-8,10H2,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTFSELSLXLGBO-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OC)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=C(C=C1)OC)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5858755.png)
![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5858763.png)
![1-[2-(4-Methoxy-3-methylphenyl)ethyl]-3-phenylthiourea](/img/structure/B5858772.png)
![METHYL 4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B5858780.png)


![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)



